N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide

Catalog No.
S11931027
CAS No.
M.F
C21H25ClN2O3S
M. Wt
421.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-eth...

Product Name

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide

IUPAC Name

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

InChI

InChI=1S/C21H25ClN2O3S/c1-5-27-19-11-14(3)20(12-13(19)2)28(25,26)23-10-9-16-15(4)24-21-17(16)7-6-8-18(21)22/h6-8,11-12,23-24H,5,9-10H2,1-4H3

InChI Key

QRSRMHRKDPKHLO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)C

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide is a synthetic compound characterized by its complex molecular structure. Its molecular formula is C20H22ClN3OSC_{20}H_{22}ClN_{3}OS, and it has a molecular weight of approximately 387.93 g/mol. The compound features an indole moiety substituted with a chloro and methyl group, along with an ethyl chain linked to a sulfonamide group attached to a substituted benzenesulfonamide structure, which contributes to its potential biological activities .

The chemical reactivity of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide can be attributed to the presence of functional groups such as the sulfonamide and the indole ring. Common reactions may include:

  • Nucleophilic substitution: The sulfonamide group can undergo nucleophilic attack, allowing for further functionalization.
  • Electrophilic aromatic substitution: The aromatic rings in the structure can participate in electrophilic substitution reactions, leading to various derivatives.
  • Hydrolysis: Under acidic or basic conditions, the sulfonamide bond may hydrolyze, releasing the corresponding amine and sulfonic acid.

Research suggests that compounds similar to N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide exhibit various biological activities, including:

  • Antitumor effects: Indole derivatives have been studied for their potential in inhibiting cancer cell proliferation.
  • Antimicrobial properties: Some studies indicate that sulfonamides possess antibacterial activity, which may extend to this compound.
  • Enzyme inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for therapeutic applications .

The synthesis of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide typically involves several steps:

  • Formation of the indole derivative: Starting from 7-chloro-2-methylindole, an ethyl chain is introduced through alkylation.
  • Synthesis of the sulfonamide: Reacting the resulting amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) forms the sulfonamide linkage.
  • Final modifications: Additional functional groups can be introduced through various organic reactions to achieve the desired compound.

These steps may require specific conditions such as temperature control and the use of solvents or catalysts to facilitate reactions .

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could be developed into a drug candidate for treating infections or cancers.
  • Research: It can serve as a tool compound in biochemical studies to explore enzyme mechanisms or cellular pathways.

Interaction studies of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide often focus on its binding affinity with biological targets such as proteins or receptors. Techniques such as:

  • Molecular docking: This computational method predicts how the compound interacts with target proteins.
  • In vitro assays: Experimental setups can assess the biological effects and interactions at cellular levels.

These studies help elucidate its mechanism of action and potential therapeutic roles .

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-[2-(6-chloroindolyl)ethyl]-4-methoxybenzenesulfonamideC20H22ClN3O3SSimilar indole structure but with methoxy substitution
5-Chloro-N-(1-methylindolyl)benzene sulfonamideC16H15ClN2O2SIndole derivative with different substitution patterns
N-(4-fluorophenyl)-N'-(indolyl)methanesulfonamideC17H16F N3O2SIncorporates fluorine and different aryl groups

Uniqueness

The uniqueness of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide lies in its specific combination of chloro and methyl substitutions on the indole ring along with the ethoxy and dimethyl groups on the benzene ring. This specific arrangement may confer distinct biological activities not present in structurally similar compounds.

XLogP3

5.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

420.1274415 g/mol

Monoisotopic Mass

420.1274415 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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